molecular formula C9H7N3O3 B8274749 2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde

2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B8274749
M. Wt: 205.17 g/mol
InChI Key: JESWFURHMLQYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404707B2

Procedure details

To a cooled solution of 4a (149 mg, 0.93 mmol) in concentrated sulfuric acid (4 mL), was added nitric acid (155 μl, d=1.38). After being stirred for 3 h at room temperature, the solution is crushed on ice (10g), made basic by the addition of aqueous saturated Na2CO3 solution (45 mL) and extracted with CH2Cl2. The organic layers were dried (MgSO4), filtered and evaporated to dryness to give 4m (171 mg, 90%); mp 182-184° C.; IR (KBr) 1698, 1380, 1134 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.95 (s, 3H), 7.40 (t, 1H, J=7 Hz), 8.21 (d, 1H, J=7 Hz), 9.66 (d, 1H, J=7 Hz), 10.83 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 17.4, 115.7, 123.4, 130.3, 130.4, 131.9, 144.3, 152.0, 187.3; MS m/z 205 (M+, 31), 177 (100), 104 (40), 78 (37), 51 (33).
Name
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[O:11])[C:5]=12.[N+:12]([O-:15])(O)=[O:13].[C:16]([O-])([O-])=O.[Na+].[Na+]>S(=O)(=O)(O)O>[CH3:16][C:2]1[N:1]=[C:5]2[C:6]([CH:10]=[O:11])=[CH:7][CH:8]=[CH:9][N:4]2[C:3]=1[N+:12]([O-:15])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C=O
Name
Quantity
155 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C=O)C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.